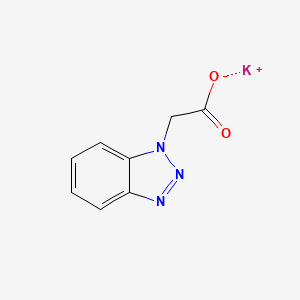

2-(1H-1,2,3-苯并三唑-1-基)乙酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . They are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .Molecular Structure Analysis

The non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar . The dihedral angle formed between this plane and the benzotriazole ring is 79.12° .Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis

Benzotriazole is readily available in large quantities and is inexpensive . It is stable under a variety of conditions . Most of benzotriazole derivatives are characterized by a long shelf-life .科学研究应用

合成和化学性质

- 合成技术:李柱来(2010)的研究探讨了制备2-(1H-苯并三唑-1-基)乙腈的最佳条件,该化合物在结构上与2-(1H-1,2,3-苯并三唑-1-基)乙酸钾相关。发现产率受酸性结合剂的去质子能力影响,无水碳酸钾在乙酸乙酯中表现出高效率 (Li Zhulai, 2010)。

- 分子结构分析:合成并分析了相关化合物乙酸2-(1H-1,2,3-苯并三唑-1-基)酯的分子结构,揭示了重要的结构细节和形成三维网络的弱分子间相互作用 (Xiao-Xia Li & Zhonghui Chen, 2010)。

在配位化学和金属络合物中的应用

- 金属配位络合物:邵克(1989)等人的研究表明,氢化三(苯并三唑-1-基)硼酸钾可用于与第六族金属羰基形成有机过渡金属络合物,突出了该配体在配位化学中的实用性 (K. Shiu et al., 1989)。

- 锌(II)络合物的构建:刘晨等人(2016)使用1-[(苯并三唑-1-基)甲基]-1H-咪唑合成了锌(II)络合物,这种化合物与2-(1H-1,2,3-苯并三唑-1-基)乙酸钾密切相关。这些络合物在包括荧光性质在内的各个领域具有潜在应用 (C. Liu et al., 2016)。

抗菌和抗真菌应用

- 抗菌活性:拉妮(2021)等人合成了苯并三唑衍生物,包括乙酸乙酯-2-(1H-苯并三唑-1-基),展示了对各种细菌菌株的抗菌性能。这突显了该化合物在开发新的抗菌剂中的潜力 (K. Rani et al., 2021)。

- 抗真菌剂:托拉斯卡尔(2009)等人探讨了从乙酸-1H-苯并三唑-1-基合成的氮杂环丙酮类化合物的抗真菌活性,显示了对白念珠菌的有效性。这项研究表明了苯并三唑衍生物在抗真菌应用中的潜在用途 (M. P. Toraskar et al., 2009)。

作用机制

安全和危害

未来方向

Benzotriazole methodology has grown from an obscure level to very high popularity . It has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions .

属性

IUPAC Name |

potassium;2-(benzotriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.K/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUIQZWBRBBMDZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)

![3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452254.png)

![N,N-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine](/img/structure/B2452255.png)

![3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid](/img/structure/B2452257.png)

![2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid](/img/structure/B2452258.png)

![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452263.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2452268.png)